Voacangine

Description

Contextual Significance of Monoterpenoid Indole (B1671886) Alkaloids in Natural Product Chemistry

Monoterpenoid indole alkaloids (MIAs) represent a large and structurally diverse class of natural products, with over 3000 identified compounds mdpi.comresearchgate.net. These alkaloids are predominantly found in plants belonging to the Gentianales order, particularly within the Apocynaceae, Loganiaceae, and Rubiaceae families mdpi.comresearchgate.netbohrium.com. MIAs are formed through a biosynthetic pathway that involves the condensation of tryptophan and secologanin (B1681713) to produce strictosidine (B192452), a key intermediate from which a wide array of structural variants arise researchgate.netacs.org.

The significance of MIAs in natural product chemistry is underscored by the numerous compounds within this class that exhibit notable pharmacological activities mdpi.comacs.org. Well-known examples include reserpine, vincristine, and yohimbine, which are recognized for their medicinal properties acs.org. The structural complexity and diverse biological profiles of MIAs make them valuable subjects for chemical synthesis, structural elucidation, and the exploration of their interactions with biological systems.

Historical Trajectory of Voacangine (B1217894) Research and Its Derivatives

This compound is an iboga alkaloid, a subclass of MIAs characterized by a fused isoquinuclidine-tetrahydroazepine ring system nih.gov. Historically, research into iboga alkaloids gained prominence with the isolation of ibogaine (B1199331) from Tabernanthe iboga nih.gov. This compound itself was identified in the root bark of Voacanga africana, a plant that has been a significant source of this alkaloid nih.govacs.orgwikipedia.org. Early investigations into Voacanga africana in the mid-20th century led to the extraction of alkaloids believed to have potential applications wikipedia.org.

This compound has played a crucial role as a precursor in the semi-synthesis of other iboga alkaloids, most notably ibogaine nih.govwikipedia.org. This semi-synthetic route from this compound has been explored as an alternative to the direct isolation of ibogaine from Tabernanthe iboga, which can be challenging due to the plant's lower ibogaine content and sustainability concerns nih.govacs.org. Research has also explored the chemical modification of this compound to generate various derivatives, aiming to investigate structure-activity relationships and explore new potential applications google.comgoogle.com. For instance, studies have described the conversion of this compound to desmethyl this compound and subsequently to noribogaine (B1226712) researchgate.net.

Scope and Research Focus of this compound Investigations

Current research on this compound spans various areas, driven by its presence in medicinal plants and its structural relationship to other bioactive alkaloids. Investigations focus on several key aspects:

Isolation and Characterization: Researchers continue to explore different plant sources for this compound and optimize extraction and isolation procedures to obtain the compound and its related alkaloids nih.govacs.orgmdpi.comunmul.ac.id. Quantitative analysis of alkaloid composition in Voacanga species is an ongoing area of study nih.govpsu.edu.

Chemical Synthesis and Modification: Efforts are directed towards developing efficient synthetic routes to this compound and its derivatives, providing alternative sources to plant extraction and enabling the creation of novel analogs for research google.comgoogle.com.

Biological Activity Studies (in vitro and in silico): A significant portion of current research investigates the biological effects of this compound at a mechanistic level. This includes studies on its interactions with various biological targets, such as receptors and enzymes. Research has explored its activity against certain microorganisms mdpi.combiomol.comcaymanchem.com, its effects on smooth muscle contraction tandfonline.comresearchgate.net, and its influence on angiogenesis biomol.comcaymanchem.comresearchgate.netgoogle.com. In vitro studies have also examined its impact on specific cell lines to understand potential cellular mechanisms unmul.ac.idtandfonline.comresearchgate.net. Molecular docking and in silico studies are employed to predict binding affinities and potential mechanisms of action mdpi.commdpi.comresearchgate.netmdpi.com.

Biosynthesis: Research is ongoing to elucidate the biosynthetic pathways leading to this compound in plants, which can inform metabolic engineering efforts for sustainable production mdpi.comwikipedia.org.

The research focus remains on understanding the fundamental chemical and biological properties of this compound and its potential as a lead compound for further investigation, strictly within the bounds of scientific exploration and excluding clinical applications, dosage, or safety profiles.

Selected Research Findings on this compound Activity (in vitro and in silico):

| Activity/Target | Findings | Relevant Citations |

| Acetylcholinesterase (AChE) Inhibition | This compound exhibits AChE inhibitory activity. wikipedia.org | wikipedia.orgresearchgate.net |

| VEGFR2 Kinase Inhibition / Anti-angiogenesis | Docking simulations suggest inhibitory effect on VEGF2 kinase. wikipedia.org this compound inhibits angiogenesis in vitro (HUVECs proliferation, tube formation, chemoinvasion) and in vivo (chick embryo chorioallantoic membrane) at non-cytotoxic concentrations. biomol.comcaymanchem.comresearchgate.netgoogle.com this compound decreased expression of HIF-1α and VEGF. researchgate.netgoogle.com | wikipedia.orgbiomol.comcaymanchem.comresearchgate.netgoogle.com |

| hERG Potassium Channel Blocking | Potent hERG blocker in vitro. wikipedia.org Dose-dependently reduces membrane currents in HEK293 cells expressing hERG (Kᵢ = 3.9 µM). biomol.comcaymanchem.com | wikipedia.orgbiomol.comcaymanchem.com |

| TRP Channel Modulation (TRPV1, TRPM8, TRPA1) | Antagonist for TRPV1 (IC₅₀ = 50 µM for capsaicin-induced activation) and TRPM8 (IC₅₀ = 9 µM for menthol-induced activation). wikipedia.orgbiomol.comcaymanchem.commedchemexpress.com Agonist for TRPA1 (EC₅₀ = 8 µM, stimulates calcium influx). wikipedia.orgbiomol.comcaymanchem.commedchemexpress.com Competitively inhibits capsaicin (B1668287) binding to TRPV1 and menthol (B31143) binding to TRPM8. medchemexpress.com | wikipedia.orgbiomol.comcaymanchem.commedchemexpress.com |

| Antistaphylococcal Activity | Showed growth inhibition against S. aureus (MIC₉₀ = 50 µg/mL). mdpi.com Molecular docking suggests binding to PBP2a as a possible mechanism. mdpi.com | mdpi.com |

| Anti-Onchocercal Activity | Isolated from V. africana stem bark and showed activity against Onchocerca ochengi microfilariae and adult male worms in vitro. mdpi.comglobalscienceresearchjournals.org IC₅₀ values reported for microfilariae (5.49 µM) and adult males (9.07 µM). globalscienceresearchjournals.org Molecular docking explored binding to O. ochengi thioredoxin reductase. mdpi.com | mdpi.comglobalscienceresearchjournals.org |

| Cytotoxic Activity (in vitro) | Exhibited cytotoxic activity against T47D breast cancer cells (IC₅₀ = 8.9 µg/mL). unmul.ac.id Showed cytotoxic activity against various cancer cell lines (e.g., A549, HEPG-2, A375, MDA-MB-231, SH-SY5Y, CT26) with varying IC₅₀ values. researchgate.net Molecular docking studies explored interactions with proteins involved in apoptosis (Bcl-xL, Mcl-1, Bax, caspase-3). researchgate.net | unmul.ac.idresearchgate.net |

| Antiviral Activity (in vitro) | Inhibited infection by certain Dengue virus (DENV) strains in vitro. mdpi.com The effect was dependent on the virus strain. mdpi.com | mdpi.com |

Isolation Yields from Voacanga africana Root Bark:

| Extraction Method | Isolated this compound Yield (% dry weight) | Major Co-isolated Alkaloids | Relevant Citations |

| Direct acetone-based | ~0.8% (0.5 kg scale) nih.govacs.org | Iboga-vobasinyl dimers (voacamine, voacamidine) (~3.7%) nih.govacs.org | nih.govacs.org |

| Acid/base method | ~0.9% (50-100 g scale) nih.gov | Iboga-vobasine dimers (voacamine, voacamidine) nih.gov | nih.gov |

| Cleavage of dimers | ~50% isolated molar yield nih.govacs.orgresearchgate.net | From voacamine (B1217101) and voacamidine nih.govacs.orgresearchgate.net | nih.govacs.orgresearchgate.net |

| Estimated content (analytical methods) | ~1.7% (root bark), ~0.8% (stem bark) nih.gov | Not specified | nih.gov |

Note: Isolated yields can vary depending on the plant source, extraction method, and specific plant part used.

This compound's multifaceted interactions with biological targets highlight its importance in ongoing natural product research and its potential as a scaffold for the development of new chemical entities for scientific investigation.

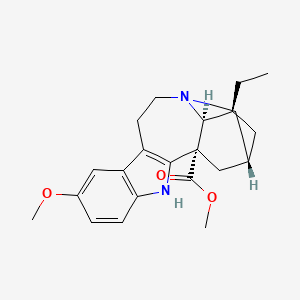

Structure

3D Structure

Properties

Molecular Formula |

C22H28N2O3 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

methyl (1S,15R,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |

InChI |

InChI=1S/C22H28N2O3/c1-4-14-9-13-11-22(21(25)27-3)19-16(7-8-24(12-13)20(14)22)17-10-15(26-2)5-6-18(17)23-19/h5-6,10,13-14,20,23H,4,7-9,11-12H2,1-3H3/t13-,14+,20+,22-/m1/s1 |

InChI Key |

MMAYTCMMKJYIAM-PHKAQXKASA-N |

SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC |

Isomeric SMILES |

CC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC |

Canonical SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC |

Pictograms |

Irritant |

Synonyms |

voacangine |

Origin of Product |

United States |

Biosynthesis of Voacangine: Pathways, Enzymes, and Intermediates

Early Stage Biosynthetic Pathways Leading to Iboga Alkaloids

The initial steps in the biosynthesis of iboga alkaloids, including voacangine (B1217894), involve the coupling of tryptamine (B22526) and secologanin (B1681713). nih.govwikipedia.orgmdpi.com

Precursor Compounds and Initial Enzymatic Transformations

The biosynthesis begins with L-tryptophan, which is decarboxylated by tryptophan decarboxylase (TDC) to form tryptamine. nih.govwikipedia.org Secologanin is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the non-mevalonate pathway. nih.govwikipedia.org The key step in the early stage is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by strictosidine (B192452) synthase (STR), yielding strictosidine. nih.govwikipedia.orgmdpi.comwikipedia.org

Role of Strictosidine and Related Derivatives

Strictosidine is a pivotal intermediate in the biosynthesis of a vast array of monoterpene indole (B1671886) alkaloids, including those of the iboga, aspidosperma, and corynanthe families. nih.govmdpi.comwikipedia.org Strictosidine undergoes deglycosylation catalyzed by strictosidine β-deglucosidase (SGD), producing a reactive aglycone. nih.govwikipedia.org This aglycone is then channeled through a series of enzymatic steps involving intermediates such as 19E-geissoschizine, leading to the formation of stemmadenine (B1243487). nih.govwikipedia.orgthieme-connect.de

Here is a summary of some early stage intermediates and enzymes:

| Compound Name | Role in Pathway | Key Enzyme(s) Involved |

| L-Tryptophan | Initial precursor | TDC (Tryptophan decarboxylase) |

| Tryptamine | Intermediate | TDC |

| Secologanin | Monoterpene precursor | Multiple enzymes (MEP pathway) |

| Strictosidine | Central intermediate | STR (Strictosidine synthase) |

| Strictosidine aglycone | Intermediate after deglycosylation | SGD (Strictosidine β-deglucosidase) |

| Stemmadenine | Key intermediate | SGD, GS1, REDOX enzymes |

Late Stage Biosynthesis of this compound in Tabernanthe iboga and Related Species

The late-stage biosynthesis of this compound in Tabernanthe iboga involves the conversion of stemmadenine acetate (B1210297) through several distinct steps, leading to the iboga scaffold and subsequent functionalization. wikipedia.orgnih.gov

Conversion of Stemmadenine Acetate to Precondylocarpine Acetate

Stemmadenine is acetylated by stemmadenine O-acetyltransferase (SAT) to form stemmadenine acetate. nih.govwikipedia.orgthieme-connect.de Stemmadenine acetate is a crucial branch point in the biosynthesis of different MIA classes, including the iboga and aspidosperma alkaloids. nih.govresearchgate.net In the pathway towards iboga alkaloids, stemmadenine acetate is oxidized by precondylocarpine acetate synthase (PAS) to yield precondylocarpine acetate. wikipedia.orgthieme-connect.denih.govacs.orgbiorxiv.org T. iboga contains multiple homologs of PAS (TiPAS1, TiPAS2, TiPAS3) that perform this function. wikipedia.orgnih.govbiorxiv.org

Dihydroprecondylocarpine Acetate Formation

Precondylocarpine acetate is then reduced by dihydroprecondylocarpine acetate synthase (DPAS) in the presence of NADPH, forming dihydroprecondylocarpine acetate. wikipedia.orgthieme-connect.denih.govacs.orgbiorxiv.org This intermediate is often unstable. nih.gov T. iboga also contains homologs of DPAS (TiDPAS1, TiDPAS2). wikipedia.orgnih.govbiorxiv.org Dihydroprecondylocarpine acetate undergoes elimination of acetic acid to yield dehydrosecodine, a key intermediate that undergoes cyclization to form the iboga scaffold. nih.govwikipedia.orgacs.orgbiorxiv.orgresearchgate.net

Key Enzymes Involved in this compound Biosynthesis (e.g., TiPAS, TiDPAS, I10H, N10OMT)

Several key enzymes are involved in the late-stage biosynthesis of this compound in T. iboga. These include:

TiPAS ( T. iboga Precondylocarpine Acetate Synthase): These flavin-dependent oxidases catalyze the oxidation of stemmadenine acetate to precondylocarpine acetate. wikipedia.orgnih.govbiorxiv.org

TiDPAS ( T. iboga Dihydroprecondylocarpine Acetase Synthase): These NADPH-dependent enzymes reduce precondylocarpine acetate to dihydroprecondylocarpine acetate. wikipedia.orgnih.govbiorxiv.org They are also proposed to be involved in the reduction of the coronaridine (B1218666) iminium to (-)-coronaridine. wikipedia.org

TiCorS ( T. iboga Coronaridine Synthase): This enzyme, a homologue of catharanthine (B190766) synthase (CS), catalyzes a stereoselective formal Diels-Alder reaction on dehydrosecodine to form the coronaridine iminium, which is then reduced to (-)-coronaridine. wikipedia.orgwikipedia.orgnih.govacs.orgbiorxiv.org This cyclization is crucial for establishing the iboga scaffold with the correct stereochemistry observed in (-)-voacangine and (-)-ibogaine, which is opposite to that of (+)-catharanthine found in Catharanthus roseus. nih.govnih.govacs.orgbiorxiv.orgbiorxiv.org

I10H (Ibogamine-10-hydroxylase): This cytochrome P450 enzyme catalyzes the 10-hydroxylation of (-)-coronaridine. wikipedia.orgnih.govacs.orgresearchgate.netbiorxiv.org

N10OMT (Noribogaine-10-O-methyltransferase): This SAM-dependent enzyme catalyzes the 10-O-methylation of 10-hydroxycoronaridine (B1210965) (noribogaine), yielding (-)-voacangine. wikipedia.orgnih.govacs.orgresearchgate.netbiorxiv.org

Research findings have demonstrated the activity of these enzymes in converting intermediates towards this compound. For example, incubation of the product of TiCorS/TiDPAS ((-)-coronaridine) with I10H and N10OMT resulted in the generation of (-)-voacangine. nih.govacs.orgbiorxiv.orgbiorxiv.org This enzymatic conversion was found to be selective for the stereochemistry of the substrate. nih.govacs.orgbiorxiv.orgbiorxiv.org

Here is a table summarizing the late-stage enzymes and their functions:

| Enzyme Name | Function | Substrate(s) | Product(s) |

| TiPAS | Oxidation of stemmadenine acetate | Stemmadenine acetate | Precondylocarpine acetate |

| TiDPAS | Reduction of precondylocarpine acetate; Reduction of coronaridine iminium | Precondylocarpine acetate, Coronaridine iminium | Dihydroprecondylocarpine acetate, (-)-Coronaridine |

| TiCorS | Stereoselective cyclization of dehydrosecodine | Dehydrosecodine | Coronaridine iminium |

| I10H | 10-hydroxylation | (-)-Coronaridine | 10-hydroxycoronaridine |

| N10OMT | 10-O-methylation | 10-hydroxycoronaridine | (-)-Voacangine |

This compound is a monoterpenoid indole alkaloid primarily found in plants of the Apocynaceae family, notably Tabernanthe iboga and Voacanga africana. nih.gov It serves as a significant intermediate in the biosynthesis of other complex iboga alkaloids, including the well-known compound ibogaine (B1199331). wikipedia.orgacs.org Research into this compound's biosynthesis has revealed intricate enzymatic pathways and stereochemical control mechanisms that lead to the diverse structures observed in this class of natural products. nih.govacs.org

The biosynthesis of this compound, like other monoterpenoid indole alkaloids (MIAs), originates from the precursors tryptophan and secologanin. nih.gov Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to form tryptamine. nih.gov Secologanin, derived from the mevalonate (B85504) or non-mevalonate pathway, then couples with tryptamine to produce strictosidine. nih.gov

Strictosidine undergoes deglucosylation catalyzed by strictosidine β-deglucosidase (SGD), yielding an unstable aglycone that rearranges to form 19E-geissoschizine. nih.govwikipedia.org Further enzymatic steps convert 19E-geissoschizine into preakuammicine, which is subsequently reduced to stemmadenine. wikipedia.org Stemmadenine is then acetylated by stemmadenine O-acetyltransferase (SAT) to yield stemmadenine acetate. wikipedia.org

Stemmadenine acetate is a crucial intermediate that diverges towards various MIA classes, including the iboga alkaloids. nih.govwikipedia.org In the pathway leading to this compound, stemmadenine acetate is oxidized by precondylocarpine acetate synthase (PAS) to form precondylocarpine acetate. wikipedia.orgwikipedia.org This is followed by reduction catalyzed by dihydroprecondylocarpine acetate synthase (DPAS) to yield dihydroprecondylocarpine acetate, an enamine intermediate. wikipedia.orgwikipedia.org This intermediate undergoes fragmentation and isomerization to produce dehydrosecodine, a highly reactive intermediate. nih.govwikipedia.orgwikipedia.org

The cyclization of dehydrosecodine is a key step in forming the iboga scaffold. In Tabernanthe iboga, coronaridine synthase (TiCorS), a homologue of catharanthine synthase (CS), catalyzes a stereoselective formal Diels-Alder reaction on dehydrosecodine to form coronaridine iminium. wikipedia.orgwikipedia.org Reduction of the coronaridine iminium by DPAS yields (-)-coronaridine. wikipedia.orgwikipedia.org

The final steps in (-)-voacangine biosynthesis involve modifications of (-)-coronaridine. (-)-Coronaridine is 10-hydroxylated by ibogamine (B1202276) 10-hydroxylase (I10H), a cytochrome P450 enzyme. wikipedia.orgwikipedia.org The resulting 10-hydroxycoronaridine (noribogaine) is then 10-O-methylated by noribogaine-10-O-methyltransferase (N10OMT), a SAM-dependent enzyme, to produce (-)-voacangine. wikipedia.orgwikipedia.org

The proposed biosynthetic pathway involves a series of enzymatic transformations:

| Step | Enzyme(s) | Intermediate(s) | Source Plant(s) |

|---|---|---|---|

| Tryptophan -> Tryptamine | Tryptophan decarboxylase (TDC) | Tryptamine | Various, including T. iboga |

| Tryptamine + Secologanin -> Strictosidine | Strictosidine synthase (STR) | Strictosidine | Various, including T. iboga |

| Strictosidine -> Aglycone | Strictosidine β-deglucosidase (SGD) | Strictosidine aglycone | Various, including T. iboga |

| Aglycone -> 19E-Geissoschizine | Geissoschizine synthase (GS1) | 19E-Geissoschizine | Various, including T. iboga |

| 19E-Geissoschizine -> Preakuammicine | Multiple steps, enzymes not fully characterized | Preakuammicine | T. iboga |

| Preakuammicine -> Stemmadenine | REDOX 1 and REDOX 2 | Stemmadenine | T. iboga |

| Stemmadenine -> Stemmadenine acetate | Stemmadenine O-acetyltransferase (SAT) | Stemmadenine acetate | T. iboga |

| Stemmadenine acetate -> Precondylocarpine acetate | TiPAS1/2/3 (Flavin-dependent oxidase) | Precondylocarpine acetate | T. iboga |

| Precondylocarpine acetate -> Dihydroprecondylocarpine acetate | TiDPAS1/2 (NADPH-dependent) | Dihydroprecondylocarpine acetate | T. iboga |

| Dihydroprecondylocarpine acetate -> Dehydrosecodine | Fragmentation/Isomerization | Dehydrosecodine | T. iboga |

| Dehydrosecodine -> Coronaridine iminium | TiCorS (Catharanthine synthase homologue) | Coronaridine iminium | T. iboga |

| Coronaridine iminium -> (-)-Coronaridine | TiDPAS1/2 | (-)-Coronaridine | T. iboga |

| (-)-Coronaridine -> 10-Hydroxycoronaridine | Ibogamine 10-hydroxylase (I10H, CYP450) | 10-Hydroxycoronaridine | T. iboga |

Note: While the early steps up to stemmadenine acetate are conserved in the biosynthesis of many MIAs and characterized in plants like Catharanthus roseus, the specific enzymes involved in T. iboga for these early steps are not as fully characterized as the later stage enzymes. nih.govwikipedia.org

Stereochemical Divergence in Biosynthesis of Iboga Alkaloid Enantiomers

A notable aspect of iboga alkaloid biosynthesis is the production of enantiomerically opposite scaffolds in different plant species. nih.govacs.org For instance, Catharanthus roseus produces (+)-catharanthine, while Tabernanthe iboga produces (-)-coronaridine and subsequently (-)-voacangine and (-)-ibogaine. nih.govacs.org This stereochemical divergence occurs at the key cyclization step of dehydrosecodine. acs.orgwikipedia.org

In C. roseus, catharanthine synthase (CrCS) catalyzes the formal Diels-Alder reaction of dehydrosecodine to yield the (+)-iboga scaffold, leading to (+)-catharanthine. nih.govacs.org In contrast, T. iboga possesses coronaridine synthase (TiCorS), an enzyme homologous to CrCS, which catalyzes the cyclization of dehydrosecodine to specifically produce the (-)-iboga scaffold, leading to (-)-coronaridine. acs.orgwikipedia.orgbiorxiv.org This demonstrates that closely related enzymes can catalyze the same type of reaction (formal Diels-Alder cycloaddition) but with opposite stereoselectivity, resulting in the formation of enantiomeric products. acs.orgbiorxiv.org The downstream enzymes involved in the conversion of coronaridine to this compound, such as I10H and N10OMT, also exhibit selectivity towards the (-)-coronaridine enantiomer. acs.orgnih.gov

Proposed Alternative Biosynthetic Routes and Intermediate Analysis

While the pathway from stemmadenine acetate through dehydrosecodine to coronaridine and then this compound is well-supported, alternative or parallel routes have been considered or investigated. nih.govnih.gov

One area of investigation concerns the precise nature and fate of the unstable intermediate dehydrosecodine. nih.govwikipedia.org It is hypothesized to undergo cyclization, but its transient nature makes direct isolation and analysis challenging. nih.gov

Studies on other Voacanga species, such as Voacanga africana, have explored potential biosynthetic links between different iboga alkaloids found in these plants. nih.govacs.org For example, a proposed pathway for the formation of voacafricine A and B from 19-epi-voacristine in V. africana involves 4,20-didehydro-voacangine as an intermediate. nih.govacs.org This suggests that this compound or its derivatives might serve as precursors for other complex alkaloids within the Voacanga genus through alternative enzymatic transformations, such as hydroxylation, dehydration, and rearrangement reactions. nih.govacs.org Theoretical studies using computational methods have been employed to evaluate the energetic viability of these proposed alternative pathways and intermediates. nih.govacs.org

Another point of consideration is the potential involvement of secodine isomers. While secodine is an intermediate in the biosynthesis of other MIA classes, current evidence suggests it does not directly cyclize to form (-)-coronaridine in the primary T. iboga pathway, supporting the role of dehydrosecodine as the key intermediate for the formal Diels-Alder cycloaddition. acs.orgnih.gov

Biotechnological Approaches for Biocatalytic Production of this compound and Precursors

The increasing interest in iboga alkaloids, coupled with the challenges of sourcing them from slow-growing plants like Tabernanthe iboga, has driven efforts to develop alternative production methods, including biotechnological approaches. acs.orgmpg.deescholarship.org Biocatalysis, utilizing enzymes or whole-cell systems, offers a promising route for the sustainable and potentially scalable production of complex natural products like this compound and its precursors. dntb.gov.uaethz.chmdpi.com

Reconstitution of the biosynthetic pathway in heterologous hosts, such as yeast or E. coli, is a key strategy. dntb.gov.uamdpi.com By introducing the genes encoding the necessary plant enzymes (e.g., TiPAS, TiDPAS, TiCorS, I10H, N10OMT) into a microbial chassis, it may be possible to engineer a system that converts simple precursors (like tryptophan and a secologanin-derived intermediate) into this compound. acs.orgmpg.de

Research has demonstrated the successful enzymatic synthesis of (-)-coronaridine from stemmadenine acetate using a combination of C. roseus PAS and T. iboga TiDPAS and TiCorS in vitro. acs.orgbiorxiv.org Furthermore, enzymatically produced (-)-coronaridine has been converted to (-)-voacangine using I10H and N10OMT. acs.orgnih.gov These findings represent significant progress towards reconstituting the entire pathway in a biocatalytic system. acs.orgmpg.de

Biotechnological production can focus on producing key intermediates, such as (-)-coronaridine, which can then be converted to this compound enzymatically or through semi-synthetic steps. acs.orgnih.gov this compound itself is a valuable intermediate, particularly for the semi-synthesis of ibogaine. nih.govwikipedia.orgacs.orgnih.gov

Challenges in establishing efficient biocatalytic routes include optimizing enzyme expression and activity in the host organism, ensuring the availability of necessary cofactors (e.g., NADPH, SAM), and dealing with potential toxicity of intermediates or products to the host cell. mdpi.com Protein engineering techniques, such as directed evolution and saturation mutagenesis, can be employed to improve the efficiency, specificity, and stability of the enzymes involved in the pathway. nih.gov

The development of biocatalytic processes for this compound and its precursors holds the potential to provide a more controlled, sustainable, and scalable supply compared to traditional extraction from wild-harvested plants. acs.orgmpg.deescholarship.org

Synthetic Methodologies and Chemical Transformations of Voacangine

Total Synthesis Approaches for Voacangine (B1217894) and Related Iboga Skeletons

Developing efficient and scalable total synthesis routes to iboga alkaloids, including this compound, presents significant challenges due to the complexity of the iboga skeleton, particularly the construction of the isoquinuclidine core and the control of multiple stereocenters. nih.govnih.gov

Development of Enantioselective Synthesis Strategies

Prior to the last decade, many synthetic strategies for iboga alkaloids yielded racemic mixtures. nih.gov More recent approaches have leveraged advancements in asymmetric synthesis to achieve enantioselectivity, focusing on the chiral construction of the isoquinuclidine ring system. nih.gov Enantioselective Pictet-Spengler condensations, catalyzed by chiral phosphoric acids, have been established as a pathway for the collective synthesis of iboga-type indole (B1671886) alkaloids. researchgate.netresearchgate.net Another strategy involves the enzymatic desymmetrization of meso-isoquinuclidines to obtain optically active intermediates with multiple chiral centers. researchgate.net

Exploration of Key Synthetic Intermediates and Stereocontrol

Key synthetic intermediates in the total synthesis of iboga alkaloids often involve the construction of the indole and the bicyclic or polycyclic core structures. Strategies have included the use of transannular cyclizations of amine derivatives, as pioneered by Huffman and co-workers. nih.gov Ring opening of cyclic epoxy esters followed by transannular amidation has been shown to produce the isoquinuclidine core in a single step. nih.gov Stereocontrol is crucial and has been addressed through various methods, including asymmetric Diels-Alder reactions using chiral auxiliaries or organocatalysts, and highly stereoselective hydrogenation reactions. nih.govoup.comnih.gov

Catalytic Asymmetric Reaction Cascades in Iboga Alkaloid Synthesis

Catalytic asymmetric cascade reactions have emerged as powerful strategies for the efficient construction of complex chiral molecules like iboga alkaloids. oup.com These cascades involve multiple bond-forming and breaking events occurring sequentially or simultaneously, providing straightforward access to the core structures. oup.com Examples include asymmetric phase-transfer-catalyzed Michael/aldol cascade reactions to construct enantioenriched aza-[3.3.1]-bridged cycles, which serve as common intermediates for various post-iboga alkaloids. nih.gov Cascade processes involving condensation, cyclization, and intramolecular 1,3-dipolar cycloaddition have also been successfully employed to synthesize core structures containing fused and bridged ring systems found in iboga alkaloids. researchgate.netwhiterose.ac.uk

Semi-synthetic Derivatization of this compound

Given that efficient and scalable enantioselective total syntheses of ibogaine (B1199331) and related alkaloids are still under development, semi-synthetic procedures starting from naturally abundant this compound are often the preferred methods for obtaining these compounds on a preparative scale. nih.govresearchgate.net

Chemical Conversion of this compound to Other Iboga Alkaloids (e.g., Ibogaine) via Hydrolysis and Decarboxylation

This compound serves as a key precursor for the semi-synthetic production of ibogaine. google.comwikipedia.org This conversion typically involves a two-step protocol: hydrolysis of the methyl ester group at C16, followed by decarboxylation. nih.govnih.gov Treatment with a strong base, such as potassium hydroxide (B78521) in aqueous ethanol, is used for the initial hydrolysis of the methyl ester. The subsequent decarboxylation is often achieved by heating the hydrolyzed product under acidic conditions, such as with hydrochloric acid. nih.govscribd.com While the hydrolysis product of this compound can spontaneously decarboxylate to yield ibogaine, heating is required to increase the reaction rate. biorxiv.orgescholarship.org

Optimization of Reaction Conditions for High-Yield Derivatization

Optimization of the semi-synthetic conversion of this compound to ibogaine has focused on improving yields and efficiency. The two-step hydrolysis and decarboxylation process has been reported to convert this compound to ibogaine with high efficiency, achieving yields of up to 90%. This semi-synthetic route from Voacanga africana can produce significantly higher yields of ibogaine compared to direct extraction from Tabernanthe iboga. researchgate.net

Research has also explored the cleavage of iboga-vobasinyl dimers, such as voacamine (B1217101) and voacamidine, which are present in Voacanga africana root bark and contain the this compound moiety. nih.gov Optimized acid-mediated cleavage of these dimers can provide an additional source of this compound, potentially doubling the amount obtained from raw plant material extraction alone. nih.govacs.org For example, refluxing voacamine in ethanolic hydrochloric acid (3 M HCl) at 110°C for 1-2 hours has been shown to achieve molar conversions of 48-51% to this compound. acs.org Scaling up this reaction to 1 gram of voacamine maintained efficiency, yielding 49% this compound. acs.org Time-course studies have indicated that prolonged heating beyond an optimal time can lead to the formation of side products, such as northis compound, highlighting the importance of precise reaction control for maximizing this compound yield from dimer cleavage. acs.org

Here is a table summarizing some reported yields from dimer cleavage:

| Dimer | Reaction Conditions | This compound Yield (%) | Reference |

| Voacamine | 3 M HCl, EtOH, 110°C, 1 h | 48 | acs.org |

| Voacamine | 3 M HCl, EtOH, 110°C, 2 h | 51 | acs.org |

| Voacamine | 3 M HCl, EtOH, 110°C, 1 g scale | 49 | acs.org |

| Voacamidine Mixture | 3 M HCl, EtOH, 110°C, 1.5 h | 47 | acs.org |

| Voacamine | HCl 3 M, H₂O, 100°C, 9 min (MW) | 30 | researchgate.net |

| Voacamine | HCl 3 M, H₂O, 80°C, 30 min (MW) | 23 | researchgate.net |

Here is a table summarizing the semi-synthetic conversion of this compound to ibogaine:

| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |

| This compound | KOH (reflux), HCl (reflux) | Ibogaine | 90 |

Structural Modifications and Analog Synthesis for Research Purposes

Structural modifications and the synthesis of analogs are crucial strategies in medicinal chemistry and chemical biology research. For compounds like this compound, these approaches are employed to explore structure-activity relationships (SAR), improve desirable properties, reduce toxicity, or develop novel compounds with altered pharmacological profiles. nih.govresearchgate.netnih.govacs.org

One primary motivation for modifying this compound's structure is to investigate how changes to specific parts of the molecule affect its biological interactions. This helps researchers understand which functional groups and structural features are essential for activity at target proteins or pathways. researchgate.netnih.govacs.org For instance, SAR studies on iboga derivatives, including this compound, have aimed to identify structural units important for specific activities, such as the inhibition of TRPM8 channels or cholinesterase enzymes. researchgate.netnih.govacs.org

This compound serves as a valuable starting material for the semi-synthesis of other iboga alkaloids, notably ibogaine. researchgate.netacs.orgacs.orgwikipedia.orgnih.gov The conversion of this compound to ibogaine typically involves the saponification of the methyl ester group at the C16 position, followed by decarboxylation. researchgate.netacs.orgnih.govnih.gov This semi-synthetic route is often preferred over direct extraction of ibogaine from Tabernanthe iboga due to the higher yield of this compound in more readily available plant sources like Voacanga africana. researchgate.netacs.orgacs.orgresearchgate.net

Analogs of ibogaine, some derived from or related to this compound's structural scaffold, have been synthesized to develop compounds with potentially improved therapeutic profiles, such as reduced toxicity while retaining desired activities. wikipedia.org This includes the development of compounds like 18-methoxycoronaridine (18-MC), which is a synthetic derivative structurally related to coronaridine (B1218666) and this compound, and has been studied for its selective activity. wikipedia.org

Studies investigating the anti-onchocercal activity of alkaloids from Voacanga africana have also provided insights into the SAR of this compound and related compounds. mdpi.comresearchgate.net By comparing the activity of different isolated alkaloids, researchers can infer the contribution of specific structural elements to the observed biological effects. mdpi.comresearchgate.net For instance, differences in activity between monomeric iboga alkaloids like this compound and bisindole alkaloids like voacamine highlight the impact of structural complexity on biological activity. mdpi.comresearchgate.net

The synthesis of this compound analogs can involve modifications at various positions of the iboga skeleton. While specific detailed synthetic schemes for a wide range of this compound analogs were not extensively detailed in the search results beyond the conversion to noribogaine (B1226712) and ibogaine, the general approach involves chemical transformations targeting reactive sites on the indole core and the rest of the iboga framework. researchgate.net For example, noribogaine, obtained from this compound, has been used as a starting point to generate derivatives by modifying the indole core. researchgate.net

Research findings often involve the evaluation of synthesized analogs in various biological assays to determine their potency and selectivity. These findings contribute to building a comprehensive understanding of the SAR for the iboga alkaloid class.

Table 1: Examples of Iboga Alkaloids and Related Compounds

| Compound Name | Relationship to this compound / Notes | Research Context |

| This compound | Naturally occurring iboga alkaloid, precursor to ibogaine. researchgate.netacs.orgnih.gov | SAR studies, semi-synthesis. researchgate.netnih.govacs.org |

| Ibogaine | Semi-synthesized from this compound. researchgate.netacs.orgwikipedia.orgnih.gov | Anti-addictive properties, toxicity studies. wikipedia.orgnih.gov |

| Coronaridine | Structurally related iboga alkaloid, precursor in biosynthesis. mdpi.comnih.govnih.gov | Biosynthesis, SAR studies. mdpi.comnih.govresearchgate.net |

| Voacamine | Bisindole alkaloid containing a this compound moiety. mdpi.comresearchgate.netacs.org | Source for this compound via cleavage, anti-onchocercal activity. mdpi.comresearchgate.netacs.org |

| Voacristine | Related iboga alkaloid found with this compound. mdpi.comresearchgate.net | Anti-onchocercal activity studies. mdpi.comresearchgate.net |

| Iboxygaine | Related iboga alkaloid found with this compound. mdpi.comresearchgate.net | Anti-onchocercal activity studies. mdpi.comresearchgate.net |

| Noribogaine | Metabolite of ibogaine, derived from this compound. researchgate.net | SAR studies, potential therapeutic agent. researchgate.net |

| 18-Methoxycoronaridine (18-MC) | Synthetic derivative related to coronaridine/voacangine scaffold. wikipedia.org | Selective activity studies. wikipedia.org |

Table 2: IC50 Values for Selected Alkaloids Against Onchocerca ochengi

| Compound Name | Activity Against Microfilariae (IC50 µM) | Activity Against Adult Male Worms (IC50 µM) | Source |

| This compound | 5.49 mdpi.comresearchgate.net | 17.87 mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Voacamine | 2.49 mdpi.comresearchgate.net | 3.45 mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Voacristine | 4.94 mdpi.comresearchgate.net | 14.35 mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Coronaridine | 5.03 mdpi.comresearchgate.net | 11.88 mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Iboxygaine | 5.28 mdpi.comresearchgate.net | 15.01 mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Note: IC50 values indicate the concentration of a compound required to inhibit 50% of the activity.

Pharmacological Investigations: Molecular Targets and Mechanistic Studies

Enzyme Modulation by Voacangine (B1217894) and its Derivatives

This compound has been shown to interact with and modulate the activity of several key enzymes, indicating its potential to influence various physiological pathways.

Kinase Inhibition Studies (e.g., VEGFR2 Kinase)

This compound has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. Docking simulations and in vitro assays have demonstrated that this compound can bind to the kinase domain of VEGFR2, thereby inhibiting its activity and downstream signaling pathways. This inhibition of VEGFR2 phosphorylation is a key mechanism behind this compound's anti-angiogenic effects.

Table 1: Kinase Inhibition by this compound

| Target Kinase | Effect | Observed Mechanism |

|---|---|---|

| VEGFR2 Kinase | Inhibition | Binds to the kinase domain, inhibiting phosphorylation and downstream signaling. |

Receptor and Ion Channel Interactions

This compound demonstrates a complex pharmacological profile through its interaction with various receptors and ion channels, leading to a range of cellular responses.

Modulation of Transient Receptor Potential (TRP) Channels (e.g., TRPM8, TRPV1, TRPA1)

This compound has been shown to modulate the activity of several thermosensitive Transient Receptor Potential (TRP) channels. It acts as an antagonist at TRPV1 and TRPM8 channels and as an agonist at the TRPA1 channel. researchgate.net

Specifically, this compound competitively inhibits the binding of the TRPV1 agonist capsaicin (B1668287) and the TRPM8 agonist menthol (B31143). researchgate.net Its agonist activity on TRPA1 channels leads to calcium influx in cells expressing this channel. researchgate.net

Table 2: Modulation of TRP Channels by this compound

| TRP Channel | Effect | Potency |

|---|---|---|

| TRPV1 | Antagonist | IC50: 50 μM (competitively blocks capsaicin binding) researchgate.net |

| TRPM8 | Antagonist | IC50: 9 μM (competitively inhibits menthol binding) researchgate.net |

| TRPA1 | Agonist | EC50: 8 μM researchgate.net |

Other Receptor Binding Profiles and Specificity

Beyond TRP channels, this compound interacts with other important receptors and ion channels. It has been identified as a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel in vitro, which is a crucial component in cardiac repolarization. researchgate.netnih.gov The displacement of the hERG ligand dofetilide (B1670870) by this compound has been quantified with a specific binding affinity. researchgate.net

Furthermore, there is evidence suggesting that this compound may interact with dopaminergic and kappa opioid receptors (KOR). escholarship.org While specific binding affinity data (Ki or IC50 values) for this compound at these receptors are not yet fully elucidated, its structural similarity to ibogaine (B1199331), which is known to interact with these systems, suggests a potential for similar interactions.

Table 3: Other Receptor and Ion Channel Interactions of this compound

| Target | Effect | Binding Affinity (Ki) |

|---|---|---|

| hERG Potassium Channel | Blocker | 3.9 μM researchgate.net |

| Dopamine Receptors | Potential Interaction | Not yet determined |

| Kappa Opioid Receptor (KOR) | Potential Agonist Activity | Not yet determined |

Cellular Mechanisms of Action (In Vitro Investigations)

In vitro studies using various cell lines have provided insights into the cellular mechanisms underlying the observed pharmacological effects of this compound, particularly in the context of cancer and angiogenesis.

This compound has demonstrated anti-proliferative effects in human oral cancer cells (SCC-1), with a significantly higher potency compared to its effect on normal oral cells (hTRET-OME). A key mechanism for this selective cytotoxicity is the induction of G2/M phase cell cycle arrest in a dose-dependent manner.

Furthermore, this compound has been shown to induce apoptosis in cancer cells. This programmed cell death is triggered through a pathway involving the generation of reactive oxygen species (ROS), activation of caspase-3, upregulation of the pro-apoptotic protein Bax, and suppression of the anti-apoptotic protein Bcl-2. Investigations into its molecular signaling have revealed that the anticancer effects of this compound in oral cancer cells are mediated through the inhibition of the PI3K/AKT signaling cascade.

In addition to its direct effects on cancer cells, this compound exhibits anti-angiogenic properties by inhibiting the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). It also suppresses critical steps in the angiogenic process, such as VEGF-induced tube formation and chemoinvasion, in vitro.

Table 4: In Vitro Cellular Effects of this compound

| Cellular Process | Cell Line | Observed Effect | Potency (IC50) |

|---|---|---|---|

| Proliferation | SCC-1 (Human Oral Cancer) | Inhibition | 9 μM |

| Proliferation | hTRET-OME (Normal Oral Cells) | Minimal Inhibition | 100 μM |

| Cell Cycle | SCC-1 (Human Oral Cancer) | G2/M Phase Arrest | Dose-dependent |

| Apoptosis | SCC-1 (Human Oral Cancer) | Induction via ROS and Caspase-3 activation | - |

| Angiogenesis (Proliferation) | HUVECs | Inhibition | - |

Preclinical Mechanistic Studies in Animal Models

The anti-angiogenic activity of this compound has been confirmed in in vivo models. The chick embryo chorioallantoic membrane (CAM) assay, a widely used model to study blood vessel formation, was employed to evaluate this compound's effects. researchgate.netresearchgate.net In this model, the compound was shown to inhibit angiogenesis at non-toxic doses, providing further evidence for its potential as an anti-angiogenic agent. researchgate.netnih.gov

This compound has demonstrated significant anti-parasitic properties, specifically against Onchocerca ochengi, the closest known relative of Onchocerca volvulus, the parasite responsible for human onchocerciasis (river blindness). nih.govajol.info In vitro studies have shown that this compound inhibits the motility of both the microfilariae (Mfs) and adult male worms of O. ochengi in a concentration-dependent manner. ajol.infoug.edu.gher-journal.com The compound was, however, only moderately active against the adult female worms. ajol.infoug.edu.gher-journal.com The IC₅₀ values for this compound's inhibitory effect on the motility of O. ochengi microfilariae and adult male worms have been quantified, highlighting its potent filaricidal activity. ajol.info

Table 1: Inhibitory Concentration (IC₅₀) of this compound on Onchocerca ochengi Motility

| Organism Stage | IC₅₀ (μM) | Reference |

|---|---|---|

| Microfilariae (Mfs) | 5.49 | ajol.info |

| Adult Male Worms | 9.07 | ajol.info |

While various extracts from the Voacanga africana plant, the primary source of this compound, have shown antimicrobial activity against Staphylococcus aureus, specific studies detailing the direct anti-staphylococcal action of the isolated compound this compound are limited in the current scientific literature. researchgate.net Furthermore, there is no available research that specifically investigates the interaction between this compound and Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA).

Computational and Structural Biology Approaches in Mechanistic Elucidation

Computational and structural biology methods are increasingly vital in pharmacology for understanding the mechanisms of action of natural products like this compound. These in silico techniques provide insights into molecular interactions and reaction pathways that can be difficult to observe through experimental methods alone. By modeling the interactions between this compound and its biological targets, researchers can predict binding affinities, identify key residues for binding, and assess the stability of ligand-protein complexes. Furthermore, theoretical calculations can be employed to evaluate the energetic feasibility of proposed biosynthetic pathways, shedding light on how these complex molecules are formed in nature.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a protein target at the molecular level. Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the stability of the resulting complex over time.

Research has employed these techniques to explore this compound's potential mechanisms against various biological targets, including those involved in cancer and viral diseases. One study investigated the cytotoxic mechanism of this compound by docking it against several proteins involved in apoptosis. researchgate.netresearchgate.net The calculations revealed favorable binding affinities for pro-survival receptors like Bcl-2, Bcl-xL, and Mcl-1, as well as the pro-activation receptor Bax and the executioner caspase-3. researchgate.netresearchgate.net The docking scores, which represent the predicted binding energy, suggested that this compound has a strong affinity for these targets, particularly Mcl-1 and caspase-3. researchgate.netresearchgate.net For instance, this compound did not form a hydrogen bond with the Bcl-2 receptor, yet it demonstrated a strong affinity with a docking score of -9.93 kcal/mol. researchgate.net

In the context of antiviral research, the interaction between this compound and the Dengue virus (DENV) envelope protein has been explored. mdpi.com Docking studies showed favorable binding energy values for this compound with the envelope proteins of DENV-1, DENV-2, DENV-3, and DENV-4, with the calculated free energy of binding ranging from -5.1 to -6.3 kcal/mol. mdpi.com Subsequent molecular dynamics simulations were conducted to evaluate the stability of the this compound-DENV-2 envelope protein complex. The simulation, run for 50 nanoseconds, showed that the complex was stable, with oscillations not exceeding 0.25 nm (2.5 Å), indicating a persistent and stable interaction. mdpi.com

Another investigation used molecular modeling to understand the anti-onchocercal activity of this compound. mdpi.comresearchgate.netpreprints.org A three-dimensional model of the Onchocerca ochengi thioredoxin reductase, a potential drug target, was generated using homology modeling. mdpi.comresearchgate.net Docking simulations, followed by molecular dynamics and binding free energy calculations, were performed to elucidate the structure-activity relationship of this compound and other isolated alkaloids against this target. mdpi.comresearchgate.net

| Protein Target | Biological Process | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Bcl-2 | Apoptosis | -9.93 | researchgate.netresearchgate.net |

| Bcl-xL | Apoptosis | -9.77 | researchgate.netresearchgate.net |

| Mcl-1 | Apoptosis | -10.70 | researchgate.netresearchgate.net |

| Bax | Apoptosis | -8.99 | researchgate.netresearchgate.net |

| Caspase-3 | Apoptosis | -12.05 | researchgate.netresearchgate.net |

| DENV-1 Envelope Protein | Viral Entry | -5.9 ± 0.05 | mdpi.com |

| DENV-2 Envelope Protein | Viral Entry | -5.1 ± 0.05 | mdpi.com |

| DENV-3 Envelope Protein | Viral Entry | -5.6 ± 0.00 | mdpi.com |

| DENV-4 Envelope Protein | Viral Entry | -6.3 ± 0.05 | mdpi.com |

Theoretical Investigations of Biogenetic and Mechanistic Pathways

Theoretical computational methods, particularly density functional theory (DFT), are instrumental in examining the reaction mechanisms and energetic viability of biosynthetic pathways for complex natural products. researchgate.net Such studies have been applied to alkaloids from Voacanga africana, providing critical insights into their formation. acs.orgnih.govbohrium.com

One prominent study focused on the proposed biogenetic pathway for the formation of voacafricine A and voacafricine B, two monoterpenoid indole (B1671886) alkaloids with antibacterial properties isolated from the fruits of V. africana. researchgate.net The proposed pathway involves an intermediate derived from this compound, specifically 4,20-didehydro-voacangine, which is formed from the dehydration of 19-epi-voacristine. researchgate.netacs.org

Structure Activity Relationship Sar Studies of Voacangine and Its Analogues

Elucidation of Structural Determinants for Enzyme Inhibitory Activity

The molecular architecture of voacangine (B1217894) is intrinsically linked to its ability to inhibit various enzymes. Key structural features, including the indole (B1671886) nucleus, the isoquinuclidine core, and the methoxy and methyl ester substituents, play pivotal roles in its interaction with enzyme active sites.

Research has demonstrated that this compound exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. wikipedia.org The interaction is thought to be mediated by the indole moiety and the basic nitrogen of the isoquinuclidine ring, which can interact with the catalytic and peripheral anionic sites of the enzyme, respectively.

Furthermore, docking simulations and subsequent experimental validation have identified this compound as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. wikipedia.orgnih.gov this compound binds to the kinase domain of VEGFR2, thereby inhibiting its activity and downstream signaling pathways involved in angiogenesis. nih.gov This anti-angiogenic property is significant, as demonstrated by this compound's ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 18 μM. nih.gov

The following table summarizes the enzyme inhibitory activities of this compound.

| Enzyme Target | Activity | IC50 Value |

| Acetylcholinesterase (AChE) | Inhibition | Not specified |

| VEGFR2 Kinase | Inhibition | 18 µM (on HUVECs) |

| Onchocerca ochengi thioredoxin reductase | Inhibition | 2.49–5.49 µM (microfilariae) |

Correlation of Structural Motifs with Receptor and Ion Channel Modulation

This compound's interaction with a range of receptors and ion channels is a key aspect of its pharmacological profile. The specific arrangement of its functional groups and its rigid, conformationally restricted structure are critical for these interactions.

A notable activity of this compound is its modulation of Transient Receptor Potential (TRP) channels. myds.meresearchgate.netnih.govacs.org It acts as an antagonist for TRPV1 and TRPM8, while simultaneously being an agonist for TRPA1. myds.menih.govacs.org The antagonistic action on TRPV1 involves competitive blocking of capsaicin (B1668287) binding, with an IC50 of 50 μM. myds.menih.govacs.org For TRPM8, this compound competitively inhibits menthol (B31143) binding with an IC50 of 9 μM. myds.menih.govacs.org Conversely, it activates TRPA1 with an EC50 of 8 μM. myds.menih.govacs.org The indole nucleus of this compound is considered a key pharmacophore for its TRPV1 inhibitory activity. researchgate.net

This compound is also a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, an activity it shares with its close analogue, ibogaine (B1199331). wikipedia.org This interaction is of significant interest due to the potential for cardiotoxicity associated with hERG channel blockade. The lipophilic nature of the molecule and the presence of the tertiary amine are thought to be important for this activity.

The table below details the receptor and ion channel modulation activities of this compound.

| Target | Activity | IC50/EC50 Value |

| TRPV1 | Antagonist | 50 µM |

| TRPM8 | Antagonist | 9 µM |

| TRPA1 | Agonist | 8 µM |

| hERG Channel | Blocker | Not specified |

| Kappa Opioid Receptor (KOR) | Agonist | Not specified |

Impact of Stereochemistry on Biological Activity Profiles

The stereochemistry of the this compound molecule, with its multiple chiral centers, is a critical factor that can profoundly influence its biological activity. The specific spatial arrangement of atoms determines how the molecule fits into and interacts with the binding sites of its biological targets.

However, for other biological targets, stereochemistry can be paramount. The biosynthesis of (-)-voacangine involves a stereoselective formal Diels-Alder reaction that establishes the specific stereochemistry of the iboga core, highlighting the biological importance of this particular configuration. wikipedia.org Any alteration in this stereochemistry could lead to a significant loss or change in activity.

The subtle interplay between stereochemistry and biological function is a key area of research in the development of this compound analogues. For example, the relative orientation of the ethyl group on the isoquinuclidine ring can influence receptor binding and functional activity. The precise impact of each chiral center on the diverse biological activities of this compound is a complex field that requires further investigation through the synthesis and biological evaluation of specific stereoisomers.

Rational Design Principles for Novel this compound-Derived Probes

The unique and complex scaffold of this compound makes it an attractive starting point for the rational design of novel chemical probes to investigate biological systems. uic.edu Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The design of such probes based on the this compound structure is guided by several key principles derived from SAR studies.

A primary principle is the identification of the pharmacophore, the essential set of structural features responsible for a particular biological activity. For instance, knowing that the indole moiety is crucial for TRPV1 antagonism allows for the design of probes where this part of the molecule is maintained or optimized, while other parts are modified to improve properties like selectivity, potency, or to introduce a reporter group (e.g., a fluorescent tag).

Another principle is the strategic modification of non-essential parts of the this compound scaffold to fine-tune its properties. For example, the methoxy group on the indole ring or the methyl ester at the C16 position can be replaced with other functional groups to alter the molecule's polarity, solubility, and metabolic stability. Such modifications can also be used to attach linkers for immobilization on solid supports, creating affinity chromatography tools to isolate and identify new binding partners.

The development of this compound-derived probes also relies on understanding the molecule's reactivity. Studies on the oxidation of the iboga skeleton have revealed that the C16-carboxymethyl ester in this compound stabilizes the molecule towards oxidation compared to ibogaine, providing valuable information for designing more stable probes. researchgate.net

By applying these rational design principles, researchers can leverage the rich chemical space of the iboga alkaloids to create a diverse toolkit of chemical probes. These probes are instrumental in dissecting complex biological pathways and identifying new therapeutic targets, ultimately advancing our understanding of human health and disease. uic.edu

Natural Occurrence, Extraction, and Advanced Analytical Characterization of Voacangine

Botanical Sources and Geographic Distribution

Voacangine (B1217894) is distributed across several plant genera, predominantly within the Apocynaceae family. Its presence has been well-documented in species from the Tabernanthe, Voacanga, and Tabernaemontana genera. acs.orgphcogrev.com

Identification of Primary and Secondary Plant Species Containing this compound

Primary sources of this compound include Voacanga africana and Tabernanthe iboga. acs.orgwikipedia.orgresearchgate.net Voacanga africana, a small tree native to Africa, is particularly recognized for its relatively high this compound content in the root and stem bark. acs.orgresearchgate.netnih.gov Tabernanthe iboga, known for the related alkaloid ibogaine (B1199331), also contains this compound. acs.orgwikipedia.org

Secondary sources of this compound encompass a variety of Tabernaemontana species, such as Tabernaemontana africana, Tabernaemontana divaricata, Tabernaemontana alba, Tabernaemontana arborea, and Tabernaemontana elegans. wikipedia.orgresearchgate.netwikipedia.orgresearchgate.netnih.gov Other plants, including Trachelospermum jasminoides and Ervatamia yunnanensis, have also been reported to contain this compound. wikipedia.org

Quantitative Assessment of this compound Content in Different Plant Parts

The concentration of this compound varies depending on the plant species and the specific plant part analyzed. Research indicates that in Voacanga africana, the root bark and stem bark generally exhibit higher concentrations of total alkaloids, including this compound. prota4u.orgjstor.org

Reported quantitative assessments of this compound content in Voacanga africana include:

Root bark: Approximately 1.7% of the dry weight (estimated using analytical methods) nih.govprota4u.org, with isolated yields around 0.82% to 1.1% of root bark dried weight in specific studies. acs.orgnih.gov Total potential this compound, including that obtained from dimer cleavage, could reach approximately 2.0%. acs.orgnih.gov

Stem bark: Approximately 0.8% of the dry weight (estimated using analytical methods). nih.govprota4u.org Isolated yields have been reported around 0.5% of the dry weight. nih.gov

Seeds: Alkaloid content is reported between 1.5% and 3.5%. prota4u.org While seeds contain alkaloids like ibogaine, tabersonine, and this compound, their composition can be different from bark. researchgate.net

Leaves: Alkaloid content is reported between 0.3% and 0.45%. prota4u.orgjstor.org Recent research is exploring leaves as a sustainable source of this compound. phylochem.com

In Tabernanthe iboga, the root bark contains a lower concentration of ibogaine (around 0.3-0.4%) researchgate.netresearchgate.netnih.gov, and while this compound is present, Voacanga africana is generally considered a higher-yielding source for this compound. acs.orgresearchgate.netresearchgate.net

Studies on Tabernaemontana species like T. alba and T. arborea have detected ibogaine and this compound in most samples, with stem and root barks showing the highest concentrations. researchgate.net

Table 1: Approximate this compound Content in Different Plant Parts

| Plant Species | Plant Part | Approximate this compound Content (% Dry Weight) | Source(s) |

| Voacanga africana | Root Bark | 0.82 - 1.7 (Isolated Yields and Estimation) | acs.orgnih.govprota4u.org |

| Voacanga africana | Stem Bark | 0.5 - 0.8 (Isolated Yields and Estimation) | nih.govprota4u.org |

| Voacanga africana | Seeds | Present (Total alkaloids 1.5-3.5%) | researchgate.netprota4u.org |

| Voacanga africana | Leaves | Present (Total alkaloids 0.3-0.45%) | prota4u.orgjstor.org |

| Tabernanthe iboga | Root Bark | Present (Lower than V. africana) | acs.orgresearchgate.netresearchgate.net |

| Tabernaemontana spp. | Root Bark | Present (Varies by species) | nih.govresearchgate.net |

| Tabernaemontana spp. | Stem Bark | Present (Varies by species) | researchgate.net |

Advanced Extraction and Isolation Methodologies for Academic Research

The extraction and isolation of this compound from plant matrices involve several steps aimed at separating the alkaloid from other plant compounds. Various methodologies have been developed and optimized for academic research purposes.

Optimization of Solvent-Based Extraction Protocols

Solvent-based extraction is a common approach for isolating alkaloids from plant material. Optimization of these protocols involves selecting appropriate solvents and conditions to maximize the yield and purity of this compound.

Traditional acid-base extraction procedures have been employed, involving extraction with an acidic aqueous solution followed by basification and extraction with an organic solvent. acs.orgnih.gov Direct organic solvent-solid extraction methods have also been tested and optimized. acs.orgnih.gov

Studies have explored the efficiency of different solvents for extracting alkaloids, including this compound, from plant materials like the root bark of Tabernaemontana species. Solvents tested include methanol (B129727), acetone, ethyl acetate (B1210297), dichloromethane, chloroform, and hydrochloric acid. researchgate.net Maceration in methanol has been used for the initial extraction of alkaloids from Voacanga africana stem bark. globalscienceresearchjournals.org Acetone-based extraction protocols have been shown to simplify operational steps and yield this compound. acs.orgnih.gov Ultrasound-assisted extraction conditions have also been applied to improve performance. acs.org

After initial extraction, techniques such as solvent partitioning are used to further purify the extract. globalscienceresearchjournals.org This can involve partitioning between aqueous and organic phases at different pH levels to selectively isolate alkaloids. globalscienceresearchjournals.org

Chemical Cleavage and Isolation of this compound from Bisindole Alkaloid Precursors

This compound can also be obtained through the chemical cleavage of bisindole alkaloids that contain the this compound moiety in their structure. acs.orgnih.gov Prominent examples of such bisindole precursors found in Voacanga africana include voacamine (B1217101) and voacamidine. acs.orgnih.govprota4u.org

Research has focused on optimizing cleavage reactions to increase the yield of this compound. Acid media have been used for the cleavage of bisindole alkaloids like voacamine and voacamidine. acs.orgnih.gov Optimized procedures have shown that the cleavage of these dimers can afford an extra amount of this compound, potentially almost doubling the content originally found in the root bark. acs.orgnih.gov For instance, a cleavage reaction in acid media for voacamine and voacamidine was optimized, yielding this compound in approximately 50% isolated molar yield. acs.orgnih.gov

Following cleavage, isolation techniques such as column chromatography are employed to separate and purify this compound from the reaction mixture and other alkaloids. acs.orgnih.govglobalscienceresearchjournals.org Fractional crystallization can also be used in the isolation process. globalscienceresearchjournals.org

Sophisticated Analytical Techniques for Characterization and Quantification in Research

Sophisticated analytical techniques are crucial for the characterization, identification, and quantification of this compound in complex plant extracts and research samples. These techniques provide detailed information about the compound's structure and concentration.

Chromatographic techniques are widely used for the separation and analysis of alkaloids, including this compound. High-Performance Liquid Chromatography (HPLC) with detectors such as Diode Array Detection (DAD) is used to detect and quantify this compound in extracts. acs.orgnih.gov Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique used to examine the alkaloid profiles of plant samples and quantify compounds like this compound. nih.govresearchgate.netresearchgate.net

Spectroscopic methods play a vital role in the structural characterization of isolated this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, often coupled with 2D NMR techniques like COSY, HSQC, and HMBC, is used for the full characterization of the alkaloid structure. acs.org Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification. acs.orguniversiteitleiden.nl Mass Spectrometry Imaging (MSI), specifically Laser Ablation Direct Analysis in Real-Time Imaging–Mass Spectrometry (LADI-MS), has been used to reveal the spatial distribution of alkaloids, including this compound, within plant tissues like seeds. researchgate.netnih.gov

Other analytical methods mentioned in the context of alkaloid analysis include Thin-Layer Chromatography (TLC) for monitoring separation during extraction and isolation, often visualized under UV light or with iodine. globalscienceresearchjournals.org

Table 2: Analytical Techniques Used in this compound Research

| Technique | Application | Source(s) |

| High-Performance Liquid Chromatography (HPLC) | Detection and quantification in extracts | acs.orgnih.gov |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Examination of alkaloid profiles, quantification | nih.govresearchgate.netresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Full structural characterization (1H, 13C, 2D NMR) | acs.org |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern determination | acs.orguniversiteitleiden.nl |

| Mass Spectrometry Imaging (MSI) / LADI-MS | Mapping spatial distribution in plant tissues | researchgate.netnih.gov |

| Thin-Layer Chromatography (TLC) | Monitoring extraction and isolation progress, visualization | globalscienceresearchjournals.org |

High-Resolution Chromatographic Methods (e.g., LC/MS, GC/MS, HPLC, Preparative TLC)

High-resolution chromatographic techniques are widely used for the separation and analysis of this compound from complex plant extracts. High-Performance Liquid Chromatography (HPLC) is a common method for analyzing voacanga alkaloids, including this compound nih.govresearchgate.netacs.orgpuzzlepiece.org. HPLC coupled with detectors like Diode Array Detection (DAD) is used to monitor the presence of this compound during extraction and isolation procedures researchgate.netacs.org. The mobile phase composition and column type can be adjusted to optimize the separation of this compound from other alkaloids puzzlepiece.org.

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique used for the identification and quantification of this compound in plant extracts and related products scispace.comscielo.brresearchgate.net. GC/MS allows for the separation of volatile components and provides mass spectral data that aids in the identification of this compound by comparison with analytical standards and spectral databases scielo.br.

Liquid Chromatography-Mass Spectrometry (LC/MS), including techniques like LC-ESI-MS (Electrospray Ionization Mass Spectrometry), is increasingly used for the analysis of natural compounds, offering advantages in sensitivity and the ability to analyze less volatile compounds compared to GC/MS scispace.comresearchgate.netmdpi.com. LC/MS methods have been developed for the simultaneous analysis of various voacanga alkaloids, including this compound scispace.com.

Thin Layer Chromatography (TLC), including preparative TLC, is a simple yet effective planar chromatographic technique used in phytochemical analysis for the separation and preliminary identification of compounds scispace.comnih.govaocs.org. Preparative TLC can be used to isolate sufficient amounts of this compound for further analysis or as a preliminary step before other chromatographic methods scispace.comaocs.org.

Data from chromatographic analyses, such as retention times and peak areas, are used for both qualitative and quantitative analysis of this compound in plant extracts and isolated fractions puzzlepiece.orgscielo.br.

Here is an example of data that might be presented from a chromatographic analysis:

| Method | Matrix | Analyte | Retention Time (min) |

| HPLC-DAD | V. africana extract | This compound | Data varies |

| GC/MS | V. africana extract | This compound | Data varies |

| LC/MS | V. africana products | This compound | Data varies |

Advanced Spectroscopic Methods (e.g., 1D and 2D NMR, ESI-MS) for Structural Elucidation

Advanced spectroscopic methods are indispensable for the complete structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D techniques (such as COSY, HSQC, and HMBC), provides detailed information about the connectivity of atoms and the functional groups within the this compound molecule nih.govacs.orgmdpi.comresearchgate.netfepbl.com. By analyzing the chemical shifts, coupling constants, and correlations observed in NMR spectra, researchers can determine the planar structure of this compound nih.govacs.org.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly coupled with liquid chromatography (LC-ESI-MS) for the analysis of natural products like this compound researchgate.netmdpi.com. ESI-MS provides information about the molecular weight of this compound through the detection of protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) and can also yield fragmentation data that helps in confirming structural features researchgate.netresearchgate.netuni.lu. High-resolution ESI-MS can provide accurate mass measurements, which are crucial for determining the elemental composition of the compound uni.lu.

The combination of NMR and MS data is a powerful approach for the unequivocal identification and structural characterization of isolated this compound mdpi.com.

Here is an example of typical spectroscopic data types:

| Method | Information Provided |

| ¹H NMR | Proton environments, coupling patterns |

| ¹³C NMR | Carbon skeleton, functional groups |

| 2D NMR | Atom connectivity (COSY, HSQC, HMBC) |

| ESI-MS | Molecular weight, fragmentation data |

| HR-ESI-MS | Accurate mass, elemental composition |

Single-Crystal X-ray Diffraction for Stereochemical Confirmation

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound like this compound nih.govacs.orgresearchgate.netsoton.ac.uk. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of this compound, the precise positions of atoms in the crystal lattice can be determined soton.ac.uk. This provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms, allowing for the confirmation of the proposed structure and the assignment of absolute configuration nih.govacs.orgresearchgate.net. While single-crystal XRD directly on this compound is ideal, structural confirmation of related compounds or derivatives, such as ibogaine hydrochloride obtained from this compound, can also provide supporting stereochemical information nih.govacs.orgresearchgate.net.

Data from single-crystal X-ray diffraction experiments typically include crystallographic parameters, atomic coordinates, bond lengths, bond angles, and a representation of the molecular structure with thermal ellipsoids (e.g., ORTEP view) nih.govacs.orgresearchgate.net. The Flack parameter is often reported to confirm the absolute stereochemistry of chiral molecules soton.ac.uk.

Future Directions and Emerging Research Avenues

Advancements in Synthetic Approaches for Complex Voacangine (B1217894) Analogues

Significant efforts are being directed towards developing more efficient and scalable synthetic routes to this compound and its complex analogues. While semi-synthesis from more abundant natural precursors like this compound offers a potential solution for producing compounds like ibogaine (B1199331), efficient total synthesis from readily available building blocks is also being explored to overcome limitations such as low yields and complex chemical pathways associated with earlier methods. theaggie.orgresearchgate.netresearchgate.net Recent advancements include the total synthesis of complex aspidosperma alkaloids, such as (−)-voacinol and (−)-voacandimine C, utilizing strategies like late-stage C7-methylenation inspired by biogenetic hypotheses. nih.govchemrxiv.org Another notable development is the total synthesis of ibogaine and its analogues from pyridine, a common and inexpensive chemical, employing key steps such as regioselective reduction, Diels-Alder cycloaddition, and epimerization to construct the molecule efficiently. theaggie.orgresearchgate.net These synthetic endeavors not only aim for improved yields and reduced steps but also provide platforms for accessing a wider range of this compound congeners for further biological evaluation. researchgate.netresearchgate.net The development of catalytic asymmetric approaches is also a focus, enabling the enantioselective synthesis of various iboga-type alkaloids, including cyano(iso)voacangines. researchgate.netresearchgate.net

Innovations in Biosynthetic Engineering for Sustainable Production

The natural scarcity of this compound and related alkaloids in their plant sources, such as Tabernanthe iboga and Voacanga africana, highlights the importance of developing sustainable production methods through biosynthetic engineering. theaggie.orgresearchgate.net Research has successfully elucidated the complete biosynthesis of (−)-voacangine, demonstrating that enzymatically generated (−)-coronaridine can be converted to (−)-voacangine through hydroxylation and methylation steps catalyzed by specific enzymes (I10H and N10OMT). acs.orgwikipedia.orgnih.govbiorxiv.orgmpg.de This understanding of the biosynthetic pathway provides a basis for biocatalytic production strategies. researchgate.netacs.orgbiorxiv.org Efforts are underway to reconstitute the entire biosynthetic pathway in simple organisms, which would enable the production of large quantities of this compound and its analogues independent of plant cultivation. researchgate.net This biocatalytic approach holds promise for sustainable and potentially enhanced production of this compound and related medicinally important alkaloids. acs.orgbiorxiv.orgmpg.de

Discovery of Novel Molecular Targets and Mechanistic Insights